4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic aromatic compounds that have a fused benzene and thiazole ring. This particular compound has a methyl group at the 4-position of the benzothiazole ring and an N-(2-morpholin-4-ylethyl) group attached to the nitrogen atom of the thiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzothiazole-2-amine and 2-chloroethylmorpholine.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in the presence of a base.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Substitution: Substituted benzothiazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
4-Methylbenzothiazole-2-amine: Lacks the morpholine group.
N-(2-morpholin-4-ylethyl)benzothiazole-2-amine: Lacks the methyl group at the 4-position.
4-Methyl-N-(2-piperidin-1-ylethyl)benzothiazol-2-amine: Similar structure but with a piperidine group instead of morpholine.
Uniqueness: The presence of both the methyl group and the morpholine group in 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine gives it unique chemical and biological properties compared to its analogs. This combination enhances its solubility, stability, and biological activity.
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-3-2-4-12-13(11)16-14(19-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKLHDENZLSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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